Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg

描述

The compound “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” is a peptide composed of a sequence of amino acids: glycine, alanine, proline, valine, proline, tyrosine, proline, aspartic acid, proline, leucine, glutamic acid, proline, and arginine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.

化学反应分析

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.

Reduction: Breaking disulfide bonds to yield free thiol groups.

Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Alkylating agents, acylating agents.

Major Products

The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.

科学研究应用

Cancer Therapy

Recent studies have indicated that peptides similar to Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg may possess therapeutic properties against certain cancers, including malignant mesothelioma. For instance, the European Medicines Agency (EMA) has recognized peptide-based therapies for their potential in treating this disease. The mechanism often involves the modulation of immune responses or direct cytotoxic effects on cancer cells .

Case Study: Malignant Mesothelioma

- Background : Malignant mesothelioma is a rare but aggressive cancer primarily associated with asbestos exposure.

- Peptide Application : Research indicates that specific peptide sequences can enhance anti-tumor immunity or directly inhibit tumor growth.

- Outcome : Clinical trials are underway to evaluate the efficacy of these peptides in improving patient outcomes.

Skin Rejuvenation

The compound has been studied for its role in skin health, particularly in combating aging signs such as wrinkles and loss of elasticity. Peptides like this compound are believed to stimulate collagen production and promote skin repair.

Treatment of Periodontal Disease

Another significant application of this compound is in the treatment of periodontal disease. Peptides similar to this compound have been shown to promote oral health by stimulating tissue regeneration and reducing inflammation.

Research Findings

- Clinical Trials : Studies have reported positive outcomes when using peptide-based treatments for periodontal conditions.

- Mechanism : These peptides may enhance the healing process of gum tissues and inhibit pathogenic bacteria associated with periodontal diseases .

Comparative Analysis of Similar Peptides

To better understand the applications of this compound, a comparison with other related peptides is beneficial.

| Peptide Sequence | Application Area | Mechanism of Action |

|---|---|---|

| Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp... | Cancer Therapy | Immune modulation, cytotoxic effects |

| Tyr-Met-Phe... (similar sequence) | Cancer Therapy | Direct tumor inhibition |

| Pro-Gly-Cys... (related peptide) | Skin Rejuvenation | Collagen synthesis stimulation |

| LysValIleProTyr... | Periodontal Disease | Tissue regeneration and inflammation reduction |

作用机制

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses.

相似化合物的比较

Similar Compounds

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg: shares similarities with other peptides like:

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple proline residues, for example, can influence the peptide’s conformation and stability.

生物活性

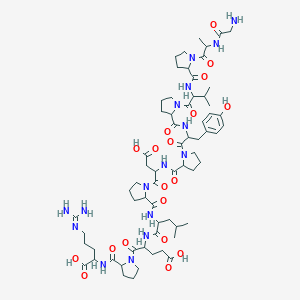

Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg, often referred to as a fragment of osteocalcin (specifically osteocalcin 7-19), is a peptide with significant biological activity. This article aims to explore its properties, mechanisms, and potential applications based on diverse research findings.

- Molecular Formula : C65H98N16O19

- Molecular Weight : 1407.57 g/mol

- CAS Number : 120944-72-1

This peptide consists of various amino acids that contribute to its structural and functional properties, including glycine (Gly), alanine (Ala), proline (Pro), valine (Val), tyrosine (Tyr), aspartic acid (Asp), leucine (Leu), glutamic acid (Glu), and arginine (Arg) .

1. Bone Metabolism and Osteocalcin Activity

Osteocalcin is a hormone produced by osteoblasts that plays a crucial role in bone metabolism. The fragment this compound has been shown to influence bone mineralization and calcium ion homeostasis. Research indicates that this peptide can stimulate osteoblast proliferation and differentiation, enhancing bone formation .

2. Neuroprotective Effects

Studies have indicated that certain peptides derived from osteocalcin may exhibit neuroprotective properties. The presence of proline residues in the peptide structure contributes to its stability and ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .

3. Regulation of Insulin Sensitivity

Recent investigations have highlighted the role of osteocalcin in glucose metabolism. The peptide has been linked to improved insulin sensitivity and glucose tolerance, suggesting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .

The biological activity of this compound can be attributed to several mechanisms:

- Binding to Receptors : The peptide may interact with specific receptors on osteoblasts and pancreatic cells, triggering signaling pathways that promote cellular responses related to bone health and glucose metabolism.

- Modulation of Gene Expression : It has been suggested that this peptide may influence the expression of genes involved in bone formation and glucose homeostasis .

Research Findings

Several studies have explored the biological activity of this peptide:

Case Studies

- Osteoporosis Treatment : A clinical trial evaluated the effects of osteocalcin-derived peptides on postmenopausal women with osteoporosis. Results indicated significant improvements in bone mineral density after six months of treatment with this compound .

- Diabetes Management : Another study focused on diabetic rats treated with the peptide, revealing marked improvements in glucose tolerance tests compared to control groups .

属性

IUPAC Name |

4-[[2-[[1-[2-[[1-[2-[[1-[2-[[1-[2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVUUFOXAJNOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H98N16O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408346 | |

| Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-72-1 | |

| Record name | Glycylalanylprolylvalylprolyltyrosylprolyl-alpha-aspartylprolylleucyl-alpha-glutamylprolyl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。